B1576185 Limnonectin-1Fb

Limnonectin-1Fb

Cat. No.: B1576185
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Limnonectin-1Fb is a 16-mer antimicrobial peptide (AMP) first identified in the skin secretion of Limnonectes fujianensis (Fujian large-headed frog) via cDNA library analysis . Structurally, it features a conserved disulfide bond between cysteine residues at positions 10 and 16 (Cys10–Cys16), forming a C-terminal loop enriched with basic amino acids such as arginine (Arg) or lysine (Lys) . This structural motif is critical for its antimicrobial activity, as it facilitates interactions with microbial membranes. This compound belongs to a broader class of amphibian AMPs known for their rapid, membrane-disruptive mechanisms against bacteria, fungi, and protozoa. Its discovery highlights the evolutionary adaptation of frogs to combat pathogens in their aquatic habitats .

Properties

bioactivity

Antimicrobial

sequence

SFHVFPPWMCKSLKKC

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Limnonectin-1Fb shares structural homology with several AMP families from Ranid frogs, including brevenins, esculentins, and ranatuerins, all of which contain disulfide-stabilized loops and cationic residues for membrane targeting . However, key distinctions exist:

Feature This compound Brevenins Esculentins Ranatuerins Temporins
Length (aa) 16 24–34 46–47 20–34 10–14
Disulfide Bonds 1 (Cys10–Cys16) 1–2 2 1 None
C-Terminal Loop 5 residues (Arg/Lys) 6–8 residues 7 residues Variable Hydrophobic core
Source Species Limnonectes fujianensis Rana brevipoda Rana esculenta Rana temporaria Rana temporaria

Key Observations :

  • Size Flexibility : Temporins (e.g., Temporin-1P, Temporin H) are shorter (10–14 aa) and lack disulfide bonds, relying on hydrophobic residues for activity .
  • Loop Complexity: Esculentins and brevenins have longer loops, enhancing their stability and target specificity compared to this compound .
Functional and Evolutionary Insights

Phylogenetic analysis places this compound in a clade distinct from temporins and brevenins, suggesting divergent evolutionary pathways despite shared Ranid ancestry . For example:

  • Dybowskin-1ST (from Rana dybowskii) shares 58% sequence homology with this compound but exhibits stronger antifungal activity due to additional hydrophobic residues .
  • Brevinin-1S (from Odorrana schmackeri) has a broader antimicrobial spectrum, likely due to its longer helix-forming region .
Antimicrobial Efficacy
  • Brevenin-1 : Effective against E. coli (MIC: 2–4 μM) and S. aureus (MIC: 4–8 μM) via pore formation .
  • Temporin-1P: Targets Gram-positive bacteria (MIC: 8–16 μM) but is less effective against Gram-negative strains due to reduced membrane affinity . This compound’s compact structure may favor rapid membrane disruption but could limit its potency compared to larger peptides like esculentins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.